molecular formula C8H8BrNO3 B1443241 5-Amino-2-bromo-4-methoxybenzoic acid CAS No. 1208075-56-2

5-Amino-2-bromo-4-methoxybenzoic acid

Cat. No. B1443241
CAS RN: 1208075-56-2
M. Wt: 246.06 g/mol
InChI Key: PZSAJYIIGFPFGG-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-methoxybenzoic acid is a compound with the molecular weight of 246.06 . It is a solid substance that is stored at room temperature .


Molecular Structure Analysis

The InChI code for 5-Amino-2-bromo-4-methoxybenzoic acid is 1S/C8H8BrNO3/c1-13-7-3-6 (10)4 (8 (11)12)2-5 (7)9/h2-3H,10H2,1H3, (H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Amino-2-bromo-4-methoxybenzoic acid is a solid substance stored at room temperature . Its molecular weight is 246.06 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Amino-2-bromo-4-methoxybenzoic acid is utilized as a building block for the synthesis of complex molecules. It serves as a precursor in the creation of various pharmacologically active compounds, including potential treatments for neurological disorders and cancer. The bromine atom present in the compound is particularly useful for subsequent cross-coupling reactions, a common method for constructing carbon-carbon bonds in medicinal compounds .

Agriculture

Within the agricultural sector, this compound finds its application in the synthesis of herbicides and pesticides. Its chemical structure allows for the creation of derivatives that can disrupt the growth of unwanted plants or target specific pests without harming the crops .

Material Science

In material science, 5-Amino-2-bromo-4-methoxybenzoic acid is used to modify the surface properties of materials. It can be incorporated into polymers to enhance their thermal stability, mechanical strength, or to introduce specific functional groups that can further react to create novel materials .

Environmental Science

Environmental science benefits from this compound through its use in the development of chemical sensors and absorbents. These are designed to detect and capture pollutants, contributing to environmental monitoring and cleanup efforts .

Biochemistry

Biochemists employ 5-Amino-2-bromo-4-methoxybenzoic acid in protein modification studies. The compound can be used to label or cross-link proteins, aiding in the understanding of protein structure and function. Additionally, it may be involved in the synthesis of small molecules that can mimic or inhibit biological pathways .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for use in calibrating instruments or as a reactant in the development of new analytical methods .

Organic Synthesis

Organic synthesis sees the use of 5-Amino-2-bromo-4-methoxybenzoic acid in the construction of complex organic frameworks. Its reactivity allows for the introduction of various functional groups, making it a versatile reagent for building diverse organic molecules, including natural product analogs and novel polymers .

Pharmacology

In pharmacology, the compound’s role is pivotal in drug discovery and development. It is used to synthesize potential drug candidates, particularly those that target specific receptors or enzymes within the body. Its modification can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

5-amino-2-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSAJYIIGFPFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-bromo-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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